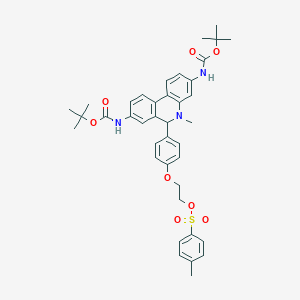

ROS tracer precursor

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C39H45N3O8S |

|---|---|

Molecular Weight |

715.9 g/mol |

IUPAC Name |

2-[4-[5-methyl-3,8-bis[(2-methylpropan-2-yl)oxycarbonylamino]-6H-phenanthridin-6-yl]phenoxy]ethyl 4-methylbenzenesulfonate |

InChI |

InChI=1S/C39H45N3O8S/c1-25-9-17-30(18-10-25)51(45,46)48-22-21-47-29-15-11-26(12-16-29)35-33-23-27(40-36(43)49-38(2,3)4)13-19-31(33)32-20-14-28(24-34(32)42(35)8)41-37(44)50-39(5,6)7/h9-20,23-24,35H,21-22H2,1-8H3,(H,40,43)(H,41,44) |

InChI Key |

PVAWZLJBKPGCNK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOC2=CC=C(C=C2)C3C4=C(C=CC(=C4)NC(=O)OC(C)(C)C)C5=C(N3C)C=C(C=C5)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to [18F]ROStrace for In Vivo Superoxide Detection

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the principle, experimental methodologies, and quantitative data associated with [18F]ROStrace, a positron emission tomography (PET) radiotracer for the in vivo imaging of superoxide.

Core Principle: A Trapping Mechanism Driven by Oxidative Stress

[18F]ROStrace is a radiolabeled compound designed to detect elevated levels of superoxide (O₂•⁻), a key reactive oxygen species (ROS) implicated in a variety of pathological conditions, including neuroinflammation and neurodegenerative diseases. The underlying principle of [18F]ROStrace for in vivo superoxide detection is a reactivity-based trapping mechanism.

The parent compound of [18F]ROStrace is dihydroethidium (DHE), which is known to be primarily oxidized by superoxide. [18F]ROStrace is designed to mimic this behavior. As a neutral molecule, [18F]ROStrace can readily cross the blood-brain barrier (BBB) and enter the central nervous system. In tissues with high levels of superoxide, [18F]ROStrace undergoes oxidation to form [18F]ox-ROStrace. This oxidized metabolite is a charged species and is therefore unable to diffuse back across the BBB, effectively trapping it within the brain.[1][2][3][4] This localized accumulation of the radiotracer allows for the non-invasive visualization and quantification of superoxide production using PET imaging.[5]

In vitro assays have confirmed the selectivity of ROStrace for superoxide over other reactive oxygen species such as hydrogen peroxide and hydroxyl radicals. Studies in animal models of neuroinflammation have demonstrated that the retention of [18F]ROStrace in the brain correlates with the severity of the inflammatory response. Furthermore, experiments using the pre-synthesized oxidized form, [18F]ox-ROStrace, showed no significant brain uptake, confirming that the trapping mechanism is dependent on in vivo oxidation.

Signaling Pathway and Trapping Mechanism

Caption: Mechanism of [18F]ROStrace for in vivo superoxide detection.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of [18F]ROStrace.

| Parameter | Value | Reference |

| Radiochemical Yield | 4 - 20% (decay corrected) | |

| Molar Activity | >74 GBq/μmol | |

| Synthesis Time | ~65 minutes | |

| Table 1: Radiosynthesis Parameters for [18F]ROStrace. |

| Animal Model | Condition | Brain Uptake (%ID/cm³) at 40-60 min post-injection | Reference |

| Mice | Control (n=15) | ~0.5 | |

| Mice | LPS-treated (n=16) | ~1.0 | |

| Table 2: In Vivo Brain Uptake of [18F]ROStrace in a Neuroinflammation Model. |

| Analyte | Brain Homogenate (2h post-injection) | Blood (2h post-injection) | Reference |

| [18F]ROStrace | 10% | - | |

| [18F]ox-ROStrace | 68% | 27% | |

| Table 3: Metabolite Analysis of [18F]ROStrace. |

| Animal Model | Age | Condition | Key Finding | Reference |

| APP/PS1 Mice | 10 months | Alzheimer's Disease | Increased [18F]ROStrace retention compared to wild-type. | |

| APP/PS1 Mice | 16 months | Alzheimer's Disease | [18F]ROStrace retention preceded accumulation of oxidative damage. | |

| A53T Mice | 6-8 months & 12 months | α-Synucleinopathy | Age-dependent increase in [18F]ROStrace signal. | |

| MitoPark Mice | Prodromal to end-stage | Parkinson's Disease | Increased [18F]ROStrace retention from early stages. | |

| Table 4: Summary of [18F]ROStrace Application in Neurodegenerative Disease Models. |

Experimental Protocols

Radiosynthesis of [18F]ROStrace

The radiosynthesis of [18F]ROStrace is typically performed using an automated synthesis module. The general procedure involves the nucleophilic substitution of a tosylated precursor with [18F]fluoride.

Precursor: Tosylated ROStrace precursor. Radiolabeling:

-

[18F]Fluoride is produced via a cyclotron and trapped on an anion exchange column.

-

The [18F]fluoride is eluted with a solution of potassium carbonate and Kryptofix 2.2.2.

-

The solvent is removed by azeotropic distillation with acetonitrile.

-

The tosylated precursor dissolved in a suitable solvent (e.g., DMSO) is added to the dried [18F]fluoride-Kryptofix complex.

-

The reaction mixture is heated at an elevated temperature (e.g., 180°C) for a specified time (e.g., 15 minutes).

Purification:

-

The crude reaction mixture is diluted and purified by semi-preparative high-performance liquid chromatography (HPLC).

-

A common HPLC setup includes a C18 column with a mobile phase of acetonitrile in an ascorbic acid solution.

-

The fraction containing [18F]ROStrace is collected.

Formulation:

-

The collected HPLC fraction is typically diluted with ethanol and saline containing ascorbic acid to prevent oxidation.

-

The final product is passed through a sterile filter (e.g., 0.22 μm) for in vivo use.

Synthesis of [18F]ox-ROStrace

For validation studies, the oxidized form of the radiotracer is synthesized by treating the purified [18F]ROStrace with an oxidizing agent, such as cupric sulfate.

In Vivo PET Imaging Protocol (Mouse Model)

-

Animal Handling: All animal procedures should be performed in accordance with approved institutional animal care and use committee protocols.

-

Anesthesia: Mice are anesthetized, for example with 2% isoflurane, for the duration of the imaging session.

-

Radiotracer Administration: A dose of 200-300 µCi of [18F]ROStrace is administered via tail vein injection.

-

PET Scan Acquisition: Dynamic PET scans are typically acquired for 60 minutes immediately following radiotracer injection.

-

Image Reconstruction: Data is reconstructed using appropriate algorithms, with corrections for attenuation, decay, and normalization.

-

Data Analysis: Time-activity curves are generated by drawing regions of interest (ROIs) on the reconstructed images. Brain uptake is often expressed as the percentage of the injected dose per cubic centimeter (%ID/cm³) or as a standardized uptake value (SUV). For comparative studies, a pseudo-reference region may be used to calculate the standardized uptake value ratio (SUVR).

Ex Vivo Autoradiography

-

Tissue Collection: Following the PET scan, animals are euthanized, and the brains are rapidly extracted.

-

Sectioning: The brains are frozen and sectioned into thin slices (e.g., 30 µm).

-

Exposure: The tissue sections are exposed to a phosphor plate for a set duration (e.g., 24 hours).

-

Imaging: The phosphor plates are scanned to visualize the distribution of radioactivity within the brain sections.

Metabolite Analysis

-

Sample Collection: Blood and brain tissue are collected at a specific time point after [18F]ROStrace injection.

-

Sample Preparation: Brain tissue is homogenized, and both brain homogenate and blood plasma are treated to precipitate proteins.

-

HPLC Analysis: The supernatant is analyzed by radio-HPLC to separate and quantify the parent radiotracer ([18F]ROStrace) and its oxidized metabolite ([18F]ox-ROStrace).

Experimental Workflow

Caption: General experimental workflow for [18F]ROStrace studies.

References

- 1. Development of a Positron Emission Tomography Radiotracer for Imaging Elevated Levels of Superoxide in Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. biorxiv.org [biorxiv.org]

- 4. [18F]ROStrace detects oxidative stress in vivo and predicts progression of Alzheimer’s disease pathology in APP/PS1 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

The Sentinel’s Signal: An In-Depth Technical Guide to Measuring Oxidative Stress with ROS Tracer Precursors

For Researchers, Scientists, and Drug Development Professionals

In the intricate cellular landscape, a delicate balance exists between the production of reactive oxygen species (ROS) and the antioxidant defense systems. When this equilibrium shifts towards an excess of ROS, a state of oxidative stress ensues, implicated in a vast array of pathologies from neurodegenerative diseases to cancer. The ability to accurately measure oxidative stress is therefore paramount for researchers seeking to unravel disease mechanisms and develop novel therapeutic interventions. This technical guide provides a comprehensive overview of the core principles, experimental protocols, and data interpretation associated with the use of ROS tracer precursors, the sentinels that signal the presence of this critical cellular state.

The Core Mechanism: From Precursor to Photon

ROS tracer precursors are non-fluorescent molecules designed to readily permeate the cell membrane. Once inside the cell, they undergo enzymatic conversion into a reactive, non-fluorescent intermediate. This intermediate then serves as a substrate for various ROS. The reaction between the probe and ROS results in a highly fluorescent product, and the intensity of this fluorescence is directly proportional to the level of intracellular ROS.

The general workflow for using ROS tracer precursors involves several key steps:

-

Cellular Uptake: The lipophilic nature of the precursor allows for passive diffusion across the cell membrane into the cytoplasm.

-

Enzymatic Activation: Intracellular esterases cleave acetate groups from the precursor, rendering it a more polar and cell-impermeant molecule, effectively trapping it inside the cell.

-

ROS-Mediated Oxidation: The activated, non-fluorescent probe reacts with specific ROS, such as superoxide (O₂⁻), hydrogen peroxide (H₂O₂), hydroxyl radicals (•OH), peroxynitrite (ONOO⁻), and singlet oxygen (¹O₂).

-

Fluorescence Emission: The oxidation event triggers a conformational change in the probe, leading to the emission of a fluorescent signal that can be detected and quantified using various analytical techniques.

A Toolkit of Tracers: Probes for Specific ROS

A variety of ROS tracer precursors have been developed, each with its own specificity for different reactive oxygen species. The choice of probe is critical and depends on the specific research question and the type of ROS being investigated.

| Probe Name | Target ROS | Excitation (nm) | Emission (nm) | Key Characteristics |

| DCFH-DA | General ROS (H₂O₂, •OH, ONOO⁻) | ~485 | ~529 | Widely used for general oxidative stress assessment, but lacks specificity.[1][2][3][4] |

| MitoSOX Red | Mitochondrial Superoxide (O₂⁻) | ~510 | ~580 | Cationic triphenylphosphonium group targets the probe to the mitochondria.[5] |

| Dihydroethidium (DHE) | Superoxide (O₂⁻) | ~518 | ~605 | Upon oxidation by superoxide, it intercalates with DNA and fluoresces red. |

| Amplex Red | Hydrogen Peroxide (H₂O₂) | ~570 | ~585 | Requires exogenous horseradish peroxidase (HRP) for the reaction. Highly sensitive and stable. |

| ROS-Glo™ H₂O₂ Assay | Hydrogen Peroxide (H₂O₂) | N/A (Luminescence) | N/A (Luminescence) | Bioluminescent assay that does not require HRP, reducing potential for false hits. |

| Singlet Oxygen Sensor Green (SOSG) | Singlet Oxygen (¹O₂) | ~504 | ~525 | Highly selective for singlet oxygen over other ROS. |

| Pero-orange | Peroxynitrite (ONOO⁻) | ~540 | ~570 | A boronate-based probe that reacts specifically with peroxynitrite. |

Quantifying the Signal: From Fluorescence to Fold Change

The fluorescent signal generated by ROS probes can be quantified to provide a measure of oxidative stress. Common methods of data presentation include fold change in fluorescence intensity relative to a control and the determination of IC50 values for antioxidant compounds.

Fold Change in Fluorescence Intensity

This method compares the fluorescence intensity of treated cells to that of untreated or vehicle-treated control cells. The results are typically expressed as a fold increase in ROS levels.

| Cell Line | Treatment | Probe | Fold Change in Fluorescence | Reference |

| PAE | 320 µg/mL OE | DCFH-DA | ~3.5 | |

| Scenedesmus quadricauda | Copper Sulfate | DCFH-DA | Concentration-dependent increase | |

| K562 | Menadione | ROS-Glo™ H₂O₂ Assay | Concentration-dependent increase |

IC50 Values of Antioxidants

ROS tracer precursors can be used to assess the efficacy of antioxidant compounds by measuring their ability to inhibit ROS-induced fluorescence. The IC50 value represents the concentration of an antioxidant required to inhibit the ROS-mediated fluorescence by 50%.

| Antioxidant | Assay | IC50 Value | Reference |

| Strawberry Juice | DCFH-DA | 52 ± 8 µg/ml | |

| Highbush Blueberry Juice | DCFH-DA | 116 ± 15 µg/ml | |

| Kiwi Juice | DCFH-DA | 214 ± 30 µg/ml | |

| Peach Juice | DCFH-DA | 1119 ± 303 µg/ml | |

| Quercetin | DCFH-DA | ~5 µM | |

| Gallic Acid | DCF Assay | 4.28 µg/mL | |

| n-Hexane extract of P. Retrofractum Vahl. | DPPH | 57.66 ppm | |

| 2,4,6-trichlorophenylhydrazine Schiff bases | DPPH | 4.05-369.30 µM |

Experimental Protocols: A Step-by-Step Guide

The following are detailed methodologies for some of the most commonly used ROS tracer precursors. It is important to optimize these protocols for specific cell types and experimental conditions.

General Protocol for Cellular ROS Detection with DCFH-DA

This protocol is a general guideline for measuring total ROS in adherent or suspension cells using 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

Materials:

-

Cells of interest

-

Complete culture medium

-

Phosphate-Buffered Saline (PBS)

-

DCFH-DA stock solution (e.g., 10 mM in DMSO)

-

ROS-inducing agent (e.g., Tert-Butyl Hydroperoxide - TBHP) (optional, as a positive control)

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader, fluorescence microscope, or flow cytometer

Procedure for Adherent Cells:

-

Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere overnight.

-

Cell Washing: Carefully remove the culture medium and wash the cells once with 100 µL of pre-warmed PBS.

-

Staining: Prepare a working solution of DCFH-DA (typically 10-25 µM) in serum-free medium or PBS. Add 100 µL of the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C, protected from light.

-

Washing: Remove the DCFH-DA solution and wash the cells twice with 100 µL of pre-warmed PBS.

-

Treatment: Add 100 µL of the desired treatment (e.g., test compound or ROS inducer) dissolved in culture medium to the wells. Include appropriate controls (untreated, vehicle control).

-

Measurement: Immediately measure the fluorescence using a microplate reader with excitation at ~485 nm and emission at ~535 nm. For kinetic studies, take readings at multiple time points. Alternatively, visualize the cells using a fluorescence microscope with a standard FITC filter set.

Procedure for Suspension Cells:

-

Cell Preparation: Harvest cells by centrifugation (e.g., 300 x g for 5 minutes).

-

Staining: Resuspend the cell pellet in pre-warmed serum-free medium or PBS containing the desired concentration of DCFH-DA (typically 10-25 µM) at a cell density of approximately 1 x 10⁶ cells/mL. Incubate for 30 minutes at 37°C, protected from light.

-

Washing: Centrifuge the cells and discard the supernatant. Wash the cells once with pre-warmed PBS.

-

Treatment: Resuspend the cells in culture medium containing the desired treatment.

-

Measurement: Transfer the cell suspension to a 96-well black microplate and measure fluorescence as described for adherent cells. For flow cytometry, resuspend the cells in PBS and analyze using the FL1 channel (or equivalent for green fluorescence).

Protocol for Mitochondrial Superoxide Detection with MitoSOX Red

This protocol outlines the measurement of superoxide in the mitochondria of live cells.

Materials:

-

Cells of interest

-

Complete culture medium

-

Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

-

MitoSOX Red reagent stock solution (e.g., 5 mM in DMSO)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Preparation: Culture cells to the desired confluency on coverslips for microscopy or in appropriate vessels for flow cytometry.

-

Staining: Prepare a 5 µM working solution of MitoSOX Red in pre-warmed HBSS. Remove the culture medium and incubate the cells with the MitoSOX Red working solution for 10-30 minutes at 37°C, protected from light.

-

Washing: Gently wash the cells three times with pre-warmed HBSS.

-

Imaging/Analysis: For microscopy, mount the coverslip and immediately image the cells using a fluorescence microscope with appropriate filters for red fluorescence (e.g., excitation ~510 nm, emission ~580 nm). For flow cytometry, trypsinize and resuspend the cells in HBSS and analyze using the appropriate channel for red fluorescence (e.g., PE or PE-Texas Red).

Protocol for Hydrogen Peroxide Detection with Amplex Red

This assay is for the quantitative measurement of H₂O₂ released from cells or in enzymatic reactions.

Materials:

-

Cell culture supernatant or enzyme reaction mixture

-

Amplex Red reagent stock solution (e.g., 10 mM in DMSO)

-

Horseradish Peroxidase (HRP) stock solution

-

Reaction Buffer (e.g., 50 mM sodium phosphate, pH 7.4)

-

Hydrogen Peroxide (H₂O₂) standard solution

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare H₂O₂ Standards: Prepare a series of H₂O₂ standards (e.g., 0 to 10 µM) in Reaction Buffer.

-

Prepare Amplex Red/HRP Working Solution: Just before use, prepare a working solution containing 100 µM Amplex Red and 0.2 U/mL HRP in Reaction Buffer. Protect this solution from light.

-

Assay: In a 96-well black microplate, add 50 µL of your sample (cell supernatant or enzyme reaction) or H₂O₂ standards to each well.

-

Initiate Reaction: Add 50 µL of the Amplex Red/HRP working solution to each well.

-

Incubation: Incubate the plate at room temperature or 37°C for 30 minutes, protected from light.

-

Measurement: Measure the fluorescence using a microplate reader with excitation at ~570 nm and emission at ~585 nm.

-

Quantification: Generate a standard curve from the H₂O₂ standards and use it to determine the concentration of H₂O₂ in your samples.

Signaling Pathways: The Cellular Response to Oxidative Stress

Oxidative stress is not merely a state of cellular damage; it is also a potent modulator of intracellular signaling pathways. ROS can act as second messengers, influencing a variety of cellular processes, including inflammation, proliferation, and apoptosis. Understanding these pathways is crucial for interpreting the biological consequences of oxidative stress.

Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent degradation. In the presence of oxidative stress, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, upregulating their expression.

NF-κB Signaling Pathway

The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a key regulator of the inflammatory response. In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκB. Oxidative stress can lead to the activation of IκB kinase (IKK), which phosphorylates IκB, targeting it for ubiquitination and proteasomal degradation. The release of NF-κB allows it to translocate to the nucleus, where it activates the transcription of pro-inflammatory genes.

MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that regulate a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The MAPK signaling cascade consists of a three-tiered kinase module: a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and a MAPK. Oxidative stress can activate MAPKKKs, leading to the sequential phosphorylation and activation of MAPKKs and MAPKs. Activated MAPKs can then phosphorylate various downstream targets, including transcription factors, to elicit a cellular response.

Conclusion

ROS tracer precursors are invaluable tools for the investigation of oxidative stress in biological systems. By understanding the core mechanisms of these probes, selecting the appropriate tracer for the specific ROS of interest, and employing rigorous experimental protocols, researchers can obtain reliable and quantitative data on the redox state of cells. This information, in turn, provides critical insights into the role of oxidative stress in health and disease, paving the way for the development of novel therapeutic strategies targeting this fundamental cellular process.

References

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 2. assaygenie.com [assaygenie.com]

- 3. abcam.cn [abcam.cn]

- 4. A Quantitative Method to Monitor Reactive Oxygen Species Production by Electron Paramagnetic Resonance in Physiological and Pathological Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oxidative Stress Detection | Thermo Fisher Scientific - TW [thermofisher.com]

Navigating the Blood-Brain Barrier: An In-depth Technical Guide to the Permeability of ROS Tracers

For Researchers, Scientists, and Drug Development Professionals

The blood-brain barrier (BBB) represents a formidable challenge in both the diagnosis and treatment of neurological disorders. Its tightly regulated interface protects the brain from systemic insults, but also significantly restricts the passage of imaging agents and therapeutics. Reactive oxygen species (ROS) are implicated in the pathogenesis of numerous neurological conditions, making the development and characterization of ROS-sensitive tracers that can effectively cross the BBB a critical area of research. This technical guide provides a comprehensive overview of the principles and methodologies for assessing the BBB permeability of ROS tracers, intended to equip researchers and drug development professionals with the knowledge to advance this field.

Mechanisms of ROS-Mediated Blood-Brain Barrier Disruption

Under physiological conditions, the BBB maintains a restrictive barrier through a complex interplay of tight junctions, adherens junctions, and specific transport proteins within the brain microvascular endothelial cells (BMECs). However, in pathological states characterized by oxidative stress, an overproduction of ROS can compromise this integrity.[1][2][3] ROS, including superoxide anions (O₂⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂), can disrupt the BBB through several key mechanisms:

-

Tight Junction Modification: ROS can directly oxidize and modify the phosphorylation state of critical tight junction proteins such as claudin-5, occludin, and zonula occludens-1 (ZO-1).[2][3] This leads to their disassembly and relocation from the cell membrane to the cytoplasm, increasing paracellular permeability.

-

Activation of Matrix Metalloproteinases (MMPs): Oxidative stress can upregulate the expression and activity of MMPs, particularly MMP-2 and MMP-9. These enzymes degrade components of the basal lamina and tight junction proteins, further weakening the barrier.

-

Cytoskeletal Reorganization: ROS can activate signaling pathways, such as the RhoA/ROCK pathway, which lead to the reorganization of the actin cytoskeleton in BMECs. This cytoskeletal rearrangement puts mechanical stress on the tight junctions, contributing to their disruption.

-

Upregulation of Inflammatory Mediators: ROS can trigger inflammatory cascades, including the activation of NF-κB. This transcription factor promotes the expression of adhesion molecules (e.g., ICAM-1, VCAM-1) on the surface of BMECs, facilitating the adhesion and transmigration of immune cells into the brain parenchyma, a process that further exacerbates BBB breakdown.

These mechanisms collectively contribute to a "leaky" BBB, a hallmark of many neurological diseases. Understanding these pathways is crucial for interpreting the brain uptake of ROS tracers, as increased permeability may be a feature of the disease state being investigated.

Below is a diagram illustrating the key signaling pathways involved in ROS-mediated BBB disruption.

Caption: Signaling pathways of ROS-mediated BBB disruption.

Quantitative Assessment of BBB Permeability for ROS Tracers

The ability of a ROS tracer to cross the BBB is a critical determinant of its utility for in vivo brain imaging. This permeability is often quantified by the permeability-surface area (PS) product, which represents the net flux of the tracer across the BBB. Below are tables summarizing available quantitative data for PET and fluorescent ROS tracers.

Positron Emission Tomography (PET) Tracers

PET offers high sensitivity for in vivo imaging and quantification. Several PET tracers have been developed to detect ROS or neuroinflammation, a process closely linked to oxidative stress.

| PET Tracer | Target | Permeability-Surface Area (PS) Product (ml/min/cm³) | Brain Uptake Characteristics | Reference(s) |

| [¹⁸F]-Fluciclovine | Amino acid transport (indirect marker) | 0.016 ± 0.003 | Low brain uptake. | |

| [¹⁸F]-FDG | Glucose transport (indirect marker) | 0.132 ± 0.010 | High brain uptake via GLUT1 transporters. | |

| [¹¹C]-Butanol | Perfusion tracer | Indeterminately high | Freely diffuses across the BBB. | |

| [¹¹C]PBR28 | 18 kDa translocator protein (TSPO) | - | Crosses the BBB to bind to activated microglia/astrocytes. | |

| [¹⁸F]FDS | Paracellular leakage | Baseline VT: 0.074 ± 0.005 mL·cm⁻³ | Negligible BBB penetration in intact BBB. Increased uptake with inflammation. |

Note: Data for direct ROS-targeting PET tracers with quantified PS products are still emerging.

Fluorescent Tracers

Fluorescent probes are widely used in preclinical models to visualize ROS. However, quantitative in vivo BBB permeability data is less common compared to PET tracers. Their brain uptake is often described qualitatively or through relative fluorescence intensity changes.

| Fluorescent Tracer | Target ROS | Brain Uptake Characteristics | Reference(s) |

| Dihydroethidium (DHE) | Superoxide (O₂⁻) | Can cross the BBB. Fluorescence increases in response to ROS. | |

| MitoSOX Red | Mitochondrial Superoxide (O₂⁻) | Cationic nature facilitates mitochondrial accumulation but may limit initial BBB passage. | |

| CT–CF₃ | Superoxide (O₂⁻) | A near-infrared probe shown to cross the BBB for noninvasive imaging. | |

| NPBZ | Hydrogen Peroxide (H₂O₂) and Aβ aggregates | Designed to cross the BBB for dual-functional imaging in Alzheimer's disease models. |

Experimental Protocols for Assessing BBB Permeability

A variety of in vivo, in situ, and in vitro methods are employed to evaluate the BBB permeability of ROS tracers. The choice of method depends on the specific research question, the properties of the tracer, and the available resources.

In Vivo Methods

In vivo methods provide the most physiologically relevant assessment of BBB permeability by studying the tracer in a whole, living organism.

This is a common method to assess the overall brain uptake of a tracer.

Protocol:

-

Tracer Administration: A known concentration of the ROS tracer is administered intravenously (e.g., via tail vein or jugular vein) to the animal model (typically mice or rats).

-

Circulation Time: The tracer is allowed to circulate for a defined period (e.g., 5 minutes to several hours).

-

Anesthesia and Perfusion: The animal is deeply anesthetized. A transcardial perfusion with saline or phosphate-buffered saline (PBS) is performed to remove the tracer from the cerebrovasculature.

-

Brain Extraction and Quantification: The brain is extracted, and the concentration of the tracer is quantified using appropriate methods (e.g., gamma counting for radiotracers, fluorescence spectroscopy for fluorescent probes, or liquid chromatography-mass spectrometry).

-

Data Analysis: The brain uptake is often expressed as the percentage of the injected dose per gram of brain tissue (%ID/g).

Caption: Workflow for the intravenous injection method.

In Situ Brain Perfusion

This technique allows for precise control over the composition of the perfusate and eliminates the influence of peripheral metabolism.

Protocol:

-

Animal Preparation: The animal is anesthetized, and the common carotid arteries are surgically exposed.

-

Catheterization: A catheter is inserted into the carotid artery, and the external carotid artery is ligated to direct the perfusate to the brain.

-

Perfusion: A perfusion buffer containing a known concentration of the ROS tracer is infused at a constant rate, replacing the animal's own blood supply to the brain.

-

Perfusion Duration: The perfusion is carried out for a short, defined period (e.g., 30 seconds to a few minutes).

-

Termination and Brain Extraction: The perfusion is stopped, the animal is decapitated, and the brain is rapidly removed.

-

Quantification: The amount of tracer in the brain is measured.

-

Calculation of Permeability: The unidirectional transfer constant (Kin) or the PS product is calculated.

In Vitro BBB Models

In vitro models, most commonly using Transwell assays, offer a high-throughput and cost-effective method for screening the permeability of a large number of compounds.

Protocol (based on bEnd.3 cell line):

-

Cell Culture: Murine cerebral cortex endothelial cells (bEnd.3) are cultured in T-75 flasks with complete medium (DMEM with 10% FBS and 1% penicillin/streptomycin).

-

Transwell Insert Coating: Polycarbonate Transwell inserts (e.g., 12 mm diameter, 0.4 µm pore size) are coated with 2% GFR Matrigel.

-

Cell Seeding: bEnd.3 cells are seeded onto the coated inserts at a density of 80,000 cells per insert. The complete medium is added to both the apical (upper) and basolateral (lower) chambers.

-

Barrier Formation and Monitoring: The cells are cultured for approximately one week to form a monolayer. The integrity of the barrier is monitored by measuring the transendothelial electrical resistance (TEER) using an EVOM-2 Volt/Ohm meter. Experiments are typically performed when TEER values reach a stable plateau (e.g., ≥50 ohm*cm² for bEnd.3 cells).

-

Permeability Assay:

-

The medium in the apical chamber is replaced with a medium containing the ROS tracer at a known concentration.

-

At specific time points, samples are taken from the basolateral chamber.

-

The concentration of the tracer in the basolateral samples is quantified.

-

-

Calculation of Apparent Permeability (Papp): The apparent permeability coefficient is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of tracer accumulation in the basolateral chamber, A is the surface area of the Transwell membrane, and C₀ is the initial concentration of the tracer in the apical chamber.

Caption: Workflow for the in vitro Transwell assay.

Conclusion

The development of ROS tracers with optimal BBB permeability is paramount for advancing our understanding and clinical management of a wide range of neurological disorders. A thorough characterization of a tracer's ability to cross the BBB is a prerequisite for its successful translation. This guide has provided an in-depth overview of the mechanisms governing BBB permeability in the context of oxidative stress, a summary of available quantitative data for PET and fluorescent ROS tracers, and detailed methodologies for assessing BBB permeability. By employing these experimental approaches and understanding the underlying biological principles, researchers can more effectively design and validate novel ROS tracers for brain imaging and contribute to the development of new diagnostic and therapeutic strategies for neurological diseases.

References

- 1. Reactive oxygen species alter brain endothelial tight junction dynamics via RhoA, PI3 kinase, and PKB signaling | Semantic Scholar [semanticscholar.org]

- 2. The role of reactive oxygen species in the regulation of the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxidative stress increases blood–brain barrier permeability and induces alterations in occludin during hypoxia–reoxygenation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Dihydroethidium-Based PET Tracers for Imaging Oxidative Stress

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core chemical properties, experimental validation, and application of dihydroethidium (DHE)-based Positron Emission Tomography (PET) tracers. These redox-sensitive probes are pivotal for the non-invasive, quantitative imaging of reactive oxygen species (ROS), particularly superoxide, in vivo. Understanding the nuances of their chemistry, biological interactions, and the methodologies for their evaluation is critical for their effective use in preclinical and translational research, especially in fields like cardiovascular disease, neuroinflammation, and oncology.

Core Chemical Properties and Mechanism of Action

Dihydroethidium (DHE), also known as hydroethidine, is a well-established fluorescent probe for detecting superoxide.[1][2] Its utility has been extended to nuclear medicine through the development of radiolabeled analogues, primarily with fluorine-18 (¹⁸F), for PET imaging.[3][4]

The fundamental principle behind DHE-based PET tracers lies in their redox-sensitive nature. The reduced form of the tracer is relatively lipophilic, allowing it to cross cell membranes.[3] In the presence of superoxide (O₂•⁻), the DHE core is oxidized. This oxidation leads to the formation of a cationic, oxidized product that is less membrane-permeable and becomes trapped within cells experiencing high levels of oxidative stress. This "metabolic trapping" mechanism provides the basis for PET imaging, where the accumulation of the radiotracer is proportional to the local concentration of superoxide.

The reaction with superoxide predominantly yields 2-hydroxyethidium (2-OH-E⁺), a specific product, distinguishing it from non-specific oxidation by other ROS which may produce ethidium (E⁺). This specificity is a crucial characteristic for accurately imaging superoxide-driven pathologies. Radiolabeled analogues, such as [¹⁸F]DHE and its derivatives, are designed to retain this fundamental chemical reactivity.

Quantitative Data Summary

The following tables summarize key quantitative parameters for representative dihydroethidium-based PET tracers, compiled from various preclinical studies. This data is essential for comparing the performance and characteristics of different tracers.

| Tracer | Property | Value | Reference |

| [¹⁸F]DHE | LogD (reduced) | 1.58 ± 0.11 | |

| LogD (oxidized) | -0.21 ± 0.04 | ||

| In vitro sensitivity | Most sensitive to superoxide and hydroxyl radicals | ||

| Uptake in menadione-treated hearts (normalized) | 1.44 ± 0.27 (vs. 0.81 ± 0.07 in control) | ||

| [¹⁸F]ROStrace | Brain Uptake (LPS-treated mice) | Significantly higher than control | |

| Blood-Brain Barrier Permeability | Rapidly crosses the BBB | ||

| Oxidized form ([¹⁸F]ox-ROStrace) BBB Permeability | Does not cross the BBB | ||

| [¹⁸F]FPBT | Radiochemical Yield (decay corrected) | 33 ± 8% | |

| Radiochemical Purity | >98% | ||

| In vitro oxidation by superoxide (5 min) | ~60% | ||

| Myocardial SUVR (doxorubicin-treated rats) | Significantly higher than control |

SUVR: Standardized Uptake Value Ratio

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of studies involving DHE-based PET tracers. Below are summaries of key experimental protocols.

Radiosynthesis of a Generic ¹⁸F-DHE Analogue

This protocol outlines a typical one-step nucleophilic radiofluorination for preparing an ¹⁸F-labeled DHE derivative.

-

¹⁸F-Fluoride Production: Produce [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.

-

Azeotropic Drying: Trap the [¹⁸F]fluoride on an anion exchange cartridge, elute with a solution of potassium carbonate (K₂CO₃) and Kryptofix 2.2.2 (K₂₂₂), and dry the mixture azeotropically with acetonitrile at elevated temperature under a stream of nitrogen.

-

Radiolabeling Reaction: Add the precursor molecule (e.g., a tosylate or mesylate derivative of the DHE core) dissolved in an appropriate solvent (e.g., DMSO) to the dried [¹⁸F]fluoride/K₂₂₂ complex. Heat the reaction mixture at a specific temperature (e.g., 100-150°C) for a defined time (e.g., 10-20 minutes).

-

Purification: After cooling, dilute the reaction mixture and purify the ¹⁸F-labeled tracer using semi-preparative High-Performance Liquid Chromatography (HPLC).

-

Formulation: Collect the HPLC fraction containing the desired product, remove the organic solvent under vacuum, and formulate the final product in a sterile, injectable solution (e.g., saline with a small percentage of ethanol).

-

Quality Control: Perform quality control tests to determine radiochemical purity, molar activity, and sterility.

In Vitro Chemoselectivity Assay

This assay determines the sensitivity of the radiotracer to different reactive oxygen species.

-

Prepare ROS-Generating Systems: Prepare solutions containing various ROS generators, such as potassium superoxide (KO₂) for superoxide, hydrogen peroxide (H₂O₂), and Fenton reagents (e.g., FeCl₃ and H₂O₂) for hydroxyl radicals.

-

Incubation: Add a known amount of the radiotracer (e.g., ~100 kBq) to each ROS-generating system and to a control solution (e.g., PBS).

-

Reaction Time: Incubate the mixtures at room temperature for a set period (e.g., 5 minutes).

-

Analysis: Analyze the reaction mixtures using radio-HPLC or radio-TLC to quantify the percentage of the tracer that has been oxidized.

Ex Vivo Perfused Heart Model for Oxidative Stress

This model validates the tracer's ability to detect oxidative stress in a controlled biological system.

-

Heart Excision and Perfusion: Anesthetize a rat and excise the heart. Immediately cannulate the aorta and begin retrograde perfusion with Krebs-Henseleit buffer (KHB) in a Langendorff apparatus.

-

Stabilization: Allow the heart to stabilize while monitoring cardiac function (e.g., with an intraventricular balloon).

-

Tracer Infusion: Infuse the radiotracer at a constant rate into the arterial inflow line and monitor its accumulation using gamma detectors.

-

Induction of Oxidative Stress: Switch the perfusate to one containing an oxidative stress-inducing agent, such as menadione (e.g., 10 or 50 μM), while maintaining the tracer infusion.

-

Data Analysis: Calculate the normalized tracer uptake by determining the ratio of the accumulation rate after and before the introduction of the stressor.

-

Biochemical Validation: At the end of the experiment, freeze the heart tissue for subsequent biochemical analyses to confirm oxidative stress, such as measuring glutathione depletion or protein kinase G1α (PKG1α) dimerization.

In Vivo PET Imaging in a Neuroinflammation Model

This protocol assesses the tracer's ability to image superoxide in the brain.

-

Animal Model: Induce neuroinflammation in mice, for example, by administering lipopolysaccharide (LPS).

-

Tracer Administration: Inject the ¹⁸F-labeled DHE tracer (e.g., [¹⁸F]ROStrace) intravenously into both the disease model and control animals.

-

PET/CT Imaging: Perform dynamic or static PET/CT scans over a specific time period (e.g., 40-60 minutes post-injection).

-

Image Analysis: Reconstruct the PET images and draw regions of interest (ROIs) over the brain to generate time-activity curves and calculate the percentage of injected dose per cubic centimeter (%ID/cm³).

-

Comparison: Compare the tracer uptake in the brains of the LPS-treated animals versus the control group to determine if there is a significant increase in signal in the neuroinflammation model.

Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to dihydroethidium-based PET tracers.

Caption: Mechanism of action for DHE-based PET tracers.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Role of Superoxide in the Oxidation of ROS Tracer Precursors

Introduction

Reactive Oxygen Species (ROS) are critical signaling molecules involved in a myriad of physiological and pathophysiological processes. Among them, the superoxide radical anion (O₂•⁻) is a primary ROS, generated as a byproduct of aerobic metabolism, particularly within the mitochondrial electron transport chain, and by enzymes such as NADPH oxidases (NOX).[1][2] Given its role as a precursor to other ROS and its direct involvement in cellular damage and signaling, the accurate detection and quantification of superoxide are paramount in redox biology research.[1] This guide provides a detailed examination of the chemical mechanisms underlying the detection of superoxide using common fluorescent tracer precursors, focusing on the specific oxidative reactions, challenges of specificity, and the requisite analytical methodologies for accurate assessment.

Core Mechanism: The Specific Oxidation of Hydroethidine by Superoxide

For many years, hydroethidine (HE), also known as dihydroethidium (DHE), has been the most widely used fluorogenic probe for detecting intracellular superoxide.[3][4] The foundational assumption was that superoxide oxidizes the non-fluorescent DHE to the red fluorescent product, ethidium (E⁺), which intercalates with DNA, amplifying its signal.

However, seminal research has fundamentally revised this understanding. It is now established that the reaction between superoxide and DHE yields a unique and specific product: 2-hydroxyethidium (2-OH-E⁺) . This discovery is critical, as 2-OH-E⁺ is a diagnostic marker for superoxide, whereas ethidium (E⁺) can be formed through various non-specific oxidative pathways.

The reaction mechanism is believed to involve two steps:

-

A one-electron oxidation of DHE, potentially by superoxide or other cellular one-electron oxidants, forms a radical cation intermediate (HE•⁺).

-

This radical intermediate then reacts rapidly with a second superoxide molecule (k ≈ 2 × 10⁹ M⁻¹s⁻¹) to specifically form 2-hydroxyethidium (2-OH-E⁺).

Other oxidants, such as peroxynitrite, hydrogen peroxide with redox-active metals, and hydroxyl radicals, do not generate 2-OH-E⁺. This specificity makes the detection of 2-OH-E⁺ the "gold standard" for identifying superoxide.

A mitochondria-targeted analog, MitoSOX™ Red , consists of a DHE molecule conjugated to a triphenylphosphonium (TPP) cation, which directs its accumulation within the mitochondria. MitoSOX Red follows the same reaction chemistry, where oxidation by mitochondrial superoxide specifically produces 2-hydroxy-mito-ethidium (2-OH-Mito-E⁺) .

Signaling and Reaction Pathway

The oxidation pathways of DHE are divergent depending on the reactive species involved. Superoxide leads to the specific 2-OH-E⁺ product, while other one-electron oxidants can produce dimeric products. Non-specific two-electron oxidation or dehydrogenation results in the formation of ethidium, a common artifact in biological systems.

Caption: Oxidation pathways of Hydroethidine (DHE) by different reactive species.

Challenges in Specificity and Measurement

Relying solely on red fluorescence intensity to measure superoxide is fraught with artifacts. The primary challenges include:

-

Non-Specific Ethidium Formation : In cellular environments, ethidium (E⁺) is often formed at much higher concentrations than 2-OH-E⁺. This can occur via two-electron oxidation by various cellular components and other ROS, masking the true superoxide-specific signal.

-

Spectral Overlap : The fluorescence emission spectra of 2-OH-E⁺ and E⁺ are nearly identical, making them indistinguishable with standard fluorescence microscopy or plate readers. This overlap means an increase in red fluorescence is not a reliable indicator of superoxide production.

-

Formation of Dimeric Products : One-electron oxidants other than superoxide can cause DHE to form non-fluorescent dimeric products (e.g., HE-HE, E⁺-E⁺). While not interfering with fluorescence, their formation indicates the presence of other oxidative processes.

-

Probe Redox Cycling : Some ROS probes, like lucigenin and DCFH-DA, can undergo redox cycling, artificially generating superoxide and amplifying the signal in a manner unrelated to the initial biological event. DHE and its analogs are advantageous as their radical intermediates do not react with oxygen to produce more superoxide.

Due to these limitations, High-Performance Liquid Chromatography (HPLC) is indispensable for the accurate detection and quantification of superoxide using DHE or MitoSOX Red. HPLC allows for the physical separation of 2-OH-E⁺ from E⁺ and other products, enabling unambiguous quantification of the superoxide-specific marker.

Data Presentation: ROS Tracer Precursors for Superoxide Detection

Table 1: Characteristics of Key Superoxide-Specific Fluorescent Probes

| Probe Name | Target | Superoxide-Specific Product | Excitation (nm) | Emission (nm) | Key Features |

| Hydroethidine (DHE) | Cytosolic/Nuclear Superoxide | 2-Hydroxyethidium (2-OH-E⁺) | ~400-480 | ~570-580 | Cell-permeable; requires HPLC for specific detection. |

| MitoSOX™ Red | Mitochondrial Superoxide | 2-Hydroxy-mito-ethidium | ~396-510 | ~580-595 | TPP cation directs it to mitochondria; requires HPLC for specific detection. |

| MitoSOX™ Green | Mitochondrial Superoxide | Oxidized Green Product | ~488 | ~510 | Selective for mitochondrial superoxide; distinct green fluorescence. |

Note: Excitation around 400 nm is more selective for the 2-hydroxyethidium product compared to the non-specific ethidium product. However, spectral overlap remains a significant issue necessitating chromatography.

Table 2: Oxidation Products of Hydroethidine (DHE) with Various Reactive Species

| Reactive Species | Primary Product(s) | Specificity |

| Superoxide (O₂•⁻) | 2-Hydroxyethidium (2-OH-E⁺) | Specific Marker Product |

| Peroxynitrite (ONOO⁻) | Ethidium (E⁺), Nitrated Products | Non-specific |

| H₂O₂ + Redox Metals (Fenton) | Ethidium (E⁺) | Non-specific |

| Hydroxyl Radical (•OH) | Ethidium (E⁺) | Non-specific |

| Cytochrome c / Peroxidases | Ethidium (E⁺), Dimeric Products | Non-specific |

Experimental Protocols

Protocol 1: HPLC-Based Quantification of 2-Hydroxyethidium (2-OH-E⁺)

This protocol is adapted from methodologies described by Zielonka et al. and Zhao et al.

-

Cell Culture and Treatment:

-

Plate cells to achieve 80-90% confluency on the day of the experiment.

-

Incubate cells with DHE (typically 0.5-10 µM) in fresh medium for 20-30 minutes at 37°C, protected from light.

-

Apply experimental treatment (e.g., drug candidate, toxin) for the desired duration. Include positive controls (e.g., Antimycin A or Menadione to induce superoxide) and negative controls (e.g., co-treatment with superoxide dismutase (SOD)).

-

-

Sample Preparation/Extraction:

-

Wash cells twice with ice-cold PBS.

-

Lyse the cells and extract the DHE products. A common method is to add ice-cold acetonitrile, scrape the cells, and centrifuge to pellet protein and debris.

-

Transfer the supernatant to a new tube and evaporate the solvent under nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in a small volume of the initial HPLC mobile phase.

-

-

HPLC Analysis:

-

System: An HPLC system equipped with a C18 reverse-phase column (e.g., 100 x 4.6 mm, 2.6 µm particle size) and fluorescence and/or UV-Vis detectors.

-

Mobile Phase: A gradient of acetonitrile and water, both containing an ion-pairing agent like 0.1% trifluoroacetic acid (TFA).

-

Gradient: A typical gradient might start at 10% acetonitrile and ramp up to 50-60% over 15-20 minutes to separate DHE, 2-OH-E⁺, and E⁺.

-

Detection:

-

Fluorescence: Ex: ~480 nm, Em: ~580 nm. This will detect both 2-OH-E⁺ and E⁺.

-

UV-Vis: Monitor at multiple wavelengths to aid in peak identification.

-

-

Quantification: Run authentic standards for 2-OH-E⁺ and E⁺ to determine retention times and create standard curves for absolute quantification. The amount of 2-OH-E⁺ is then normalized to the amount of protein or the number of cells used in the extraction.

-

Protocol 2: Cell-Free Superoxide Generation for Probe Validation

This protocol uses the xanthine/xanthine oxidase system to generate a consistent flux of superoxide.

-

Reagent Preparation:

-

Prepare a stock solution of DHE (e.g., 20 mM in DMSO).

-

Prepare a reaction buffer (e.g., 50 mM phosphate buffer, pH 7.4, with 100 µM DTPA to chelate trace metals).

-

Prepare stock solutions of xanthine (e.g., 10 mM) and xanthine oxidase (e.g., 1 U/mL).

-

-

Reaction:

-

In the reaction buffer, add DHE to a final concentration of 10 µM.

-

Add xanthine to a final concentration of 0.2-0.5 mM.

-

Initiate the reaction by adding xanthine oxidase (e.g., 10 mU/mL). For a negative control, add SOD (e.g., 50 U/mL) to a parallel reaction before adding xanthine oxidase.

-

Incubate at room temperature or 37°C for a set time (e.g., 30-60 minutes).

-

-

Analysis:

-

Stop the reaction by adding acetonitrile or by direct injection onto an HPLC system.

-

Analyze the sample via HPLC as described in Protocol 1. The chromatogram should show a prominent peak corresponding to 2-OH-E⁺, which should be significantly diminished in the SOD-treated control sample.

-

Experimental and Logical Workflows

Caption: Experimental workflow for specific superoxide detection using HPLC.

Caption: Logical diagram of challenges in superoxide detection with DHE.

Conclusion

The oxidation of ROS tracer precursors like hydroethidine and MitoSOX Red by superoxide is a highly specific reaction that yields a unique hydroxylated product (2-OH-E⁺ or 2-OH-Mito-E⁺). This specificity provides a powerful tool for detecting and quantifying superoxide in biological systems. However, the concurrent formation of the fluorescent artifact ethidium through non-specific pathways makes simple fluorescence measurements unreliable. For accurate and defensible results, researchers must employ separation techniques, with HPLC being the definitive method. By separating and quantifying the specific 2-hydroxyethidium product, it is possible to move beyond qualitative observations of "ROS" to a precise measurement of superoxide, providing deeper insights into the complex world of redox signaling.

References

- 1. Comprehensive Review of Methodology to Detect Reactive Oxygen Species (ROS) in Mammalian Species and Establish Its Relationship with Antioxidants and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Hydroethidine- and Mito-SOX-derived red fluorescence is not a reliable indicator of intracellular superoxide formation: Another inconvenient truth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HPLC study of oxidation products of hydroethidine in chemical and biological systems: Ramifications in superoxide measurements - PMC [pmc.ncbi.nlm.nih.gov]

Illuminating the Invisible: A Technical Guide to the Subcellular Localization of Fluorescent ROS Probes in Live Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive oxygen species (ROS) are no longer viewed merely as toxic byproducts of cellular metabolism. It is now well-established that these highly reactive molecules play critical roles as second messengers in a myriad of signaling pathways, influencing processes from proliferation and differentiation to apoptosis and senescence. However, the specific function of ROS is intricately linked to their precise subcellular location. To unravel the complex interplay of ROS in cellular physiology and pathology, it is imperative to visualize and quantify their production within distinct organelles. This in-depth technical guide provides a comprehensive overview of fluorescent ROS probes, their targeting mechanisms to specific subcellular compartments, and detailed protocols for their application in live-cell imaging.

Core Principles of Subcellular ROS Detection

The targeted detection of ROS within organelles relies on fluorescent probes engineered with two key components: a ROS-sensitive reporter moiety and a subcellular targeting motif. The reporter group reacts with specific ROS, leading to a change in its fluorescent properties, such as an increase in fluorescence intensity or a spectral shift. The targeting moiety directs the probe to a specific organelle, enabling the localized detection of ROS. Common targeting strategies exploit the unique biochemical and biophysical properties of each organelle.

Quantitative Data of Organelle-Specific ROS Probes

The selection of an appropriate fluorescent probe is critical for successful live-cell imaging of subcellular ROS. The following tables summarize the key quantitative data for a selection of commercially available and widely used probes, categorized by their target organelle.

Table 1: Mitochondrial ROS Probes

| Probe Name | Target ROS | Excitation (nm) | Emission (nm) | Targeting Moiety | Key Features |

| MitoSOX™ Red | Superoxide (O₂⁻) | ~510 | ~580 | Triphenylphosphonium (TPP) | Highly selective for mitochondrial superoxide.[1] |

| MitoSOX™ Green | Superoxide (O₂⁻) | ~488 | ~510 | Proprietary | High specificity for mitochondrial superoxide; compatible with GFP/FITC filter sets. |

| MitoPY1 | Hydrogen Peroxide (H₂O₂) | ~503 | ~529 | Triphenylphosphonium (TPP) | Ratiometric probe for H₂O₂. |

| MitoAR | Hydroxyl Radical (•OH), Peroxynitrite (ONOO⁻) | ~554 | ~576 | Triphenylphosphonium (TPP) | Responds to highly reactive oxygen species.[2] |

| MitoHR | Hydroxyl Radical (•OH) | ~554 | ~576 | Triphenylphosphonium (TPP) | More selective for hydroxyl radical than MitoAR.[2] |

Table 2: Endoplasmic Reticulum (ER) ROS Probes

| Probe Name | Target ROS | Excitation (nm) | Emission (nm) | Targeting Moiety | Key Features |

| ER-Peroxy Orange | Hydrogen Peroxide (H₂O₂) | ~543 | ~565 | Sulfonamide | Specifically localizes to the ER. |

| ER-BZT | Superoxide (O₂⁻) | ~365, ~700 (two-photon) | ~450 | Methyl sulfonamide | Two-photon probe for imaging in deep tissues.[3] |

| ER-Tracker™ Red | N/A (Organelle Marker) | ~587 | ~615 | Glibenclamide | Stains the ER; can be used for co-localization studies.[4] |

Table 3: Lysosomal ROS Probes

| Probe Name | Target ROS | Excitation (nm) | Emission (nm) | Targeting Moiety | Key Features |

| Lyso-Peroxy Orange | Hydrogen Peroxide (H₂O₂) | ~543 | ~565 | Morpholine | Accumulates in the acidic environment of lysosomes. |

| HCy-Lyso | Hydroxyl Radical (•OH) | ~510 | ~592 | Morpholine | Turn-on fluorescent probe for lysosomal •OH. |

| LysoTracker™ Red DND-99 | N/A (Organelle Marker) | ~577 | ~590 | Weakly basic amine | Accumulates in acidic organelles. |

Table 4: Nuclear ROS Probes

| Probe Name | Target ROS | Excitation (nm) | Emission (nm) | Targeting Moiety | Key Features |

| NucPE1 (Nuclear Peroxy Emerald 1) | Hydrogen Peroxide (H₂O₂) | ~490 | ~515 | Nuclear Localization Signal (NLS) | Genetically-encoded ratiometric probe. |

| pep-NP1 | Hydrogen Peroxide (H₂O₂) | ~410, ~470 | ~540 | Nuclear Localization Signal (NLS) peptide | Ratiometric probe based on a 1,8-naphthalimide scaffold. |

| Hoechst 33342 | N/A (Organelle Marker) | ~350 | ~461 | DNA intercalator | Stains the nucleus. |

Table 5: General/Cytosolic ROS Probes

| Probe Name | Target ROS | Excitation (nm) | Emission (nm) | Localization | Key Features |

| CellROX™ Green | General ROS/RNS | ~485 | ~520 | Cytosol, Nucleus | Becomes fluorescent upon oxidation and binds to DNA. |

| CellROX™ Deep Red | General ROS/RNS | ~644 | ~665 | Cytosol, Nucleus | Photostable probe for general oxidative stress. |

| DCFH-DA | General ROS/RNS | ~485 | ~530 | Cytosol | Widely used but can be prone to auto-oxidation and artifacts. |

| Dihydroethidium (DHE) | Superoxide (O₂⁻) | ~518 | ~606 | Cytosol, Nucleus | Oxidized form intercalates with DNA. |

Experimental Protocols

Detailed and optimized protocols are essential for accurate and reproducible results in live-cell imaging of ROS. The following are example protocols for commonly used probes targeting different organelles.

Protocol 1: Detection of Mitochondrial Superoxide using MitoSOX™ Red

Materials:

-

MitoSOX™ Red reagent (Thermo Fisher Scientific, M36008)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Live-cell imaging medium (e.g., phenol red-free DMEM)

-

Adherent cells cultured on glass-bottom dishes or coverslips

-

Positive control (e.g., Antimycin A)

-

Negative control (e.g., a superoxide scavenger like MnTMPyP)

-

Fluorescence microscope with appropriate filter sets (e.g., TRITC or Texas Red)

Procedure:

-

Reagent Preparation:

-

Prepare a 5 mM stock solution of MitoSOX™ Red by dissolving 50 µg in 13 µL of DMSO. Mix well by vortexing. Store unused stock solution at -20°C, protected from light.

-

On the day of the experiment, prepare a 5 µM working solution by diluting the stock solution in pre-warmed (37°C) live-cell imaging medium. It is critical to protect the working solution from light.

-

-

Cell Staining:

-

Wash the cells twice with pre-warmed imaging medium to remove any residual serum.

-

Add the 5 µM MitoSOX™ Red working solution to the cells and incubate for 10-30 minutes at 37°C in a CO₂ incubator, protected from light. The optimal incubation time may vary depending on the cell type.

-

For positive control, co-incubate cells with an inducer of mitochondrial superoxide, such as Antimycin A (e.g., 10 µM).

-

For negative control, pre-incubate cells with a superoxide scavenger for 30 minutes before adding the MitoSOX™ Red working solution.

-

-

Washing and Imaging:

-

After incubation, gently wash the cells three times with pre-warmed imaging medium to remove unbound probe.

-

Immediately proceed to imaging using a fluorescence microscope.

-

Acquire images using a filter set appropriate for red fluorescence (e.g., excitation ~510 nm, emission ~580 nm).

-

For more specific detection of superoxide, an alternative excitation at ~396 nm can be used to detect the superoxide-specific product 2-hydroxyethidium.

-

Experimental Workflow for Mitochondrial Superoxide Detection:

Caption: Workflow for mitochondrial superoxide detection using MitoSOX Red.

Protocol 2: Detection of Cytosolic ROS using CellROX™ Green

Materials:

-

CellROX™ Green Reagent (Thermo Fisher Scientific, C10444)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Live-cell imaging medium

-

Adherent cells cultured on glass-bottom dishes or coverslips

-

Positive control (e.g., tert-butyl hydroperoxide (TBHP))

-

Fluorescence microscope with a FITC/GFP filter set

Procedure:

-

Reagent Preparation:

-

Prepare a 5 mM stock solution of CellROX™ Green in DMSO. Store at -20°C, protected from light.

-

On the day of the experiment, prepare a 5 µM working solution by diluting the stock solution in pre-warmed (37°C) live-cell imaging medium.

-

-

Cell Staining:

-

Wash the cells twice with pre-warmed imaging medium.

-

Add the 5 µM CellROX™ Green working solution to the cells and incubate for 30 minutes at 37°C in a CO₂ incubator.

-

For a positive control, treat cells with an inducer of oxidative stress, such as 200 µM TBHP, for 60 minutes prior to or during CellROX™ Green incubation.

-

-

Washing and Imaging:

-

After incubation, gently wash the cells three times with pre-warmed imaging medium.

-

Image the cells immediately using a fluorescence microscope with a standard FITC or GFP filter set (excitation ~485 nm, emission ~520 nm).

-

Experimental Workflow for Cytosolic ROS Detection:

Caption: Workflow for cytosolic ROS detection using CellROX Green.

Protocol 3: Co-localization of ER and ER-targeted ROS Probe

Materials:

-

ER-Tracker™ Red (Thermo Fisher Scientific, E34250)

-

An ER-targeted green fluorescent ROS probe (e.g., a custom probe or commercially available equivalent)

-

Live-cell imaging medium

-

Adherent cells cultured on glass-bottom dishes

-

Confocal laser scanning microscope

Procedure:

-

Reagent Preparation:

-

Prepare stock solutions of ER-Tracker™ Red and the green ER-ROS probe in DMSO according to the manufacturer's instructions.

-

Prepare a working solution containing both probes at their optimal concentrations in pre-warmed imaging medium.

-

-

Cell Staining:

-

Wash cells twice with pre-warmed imaging medium.

-

Add the combined working solution to the cells and incubate for 15-30 minutes at 37°C.

-

-

Washing and Imaging:

-

Wash the cells three times with pre-warmed imaging medium.

-

Image the cells using a confocal microscope with appropriate laser lines and emission filters for both the red and green fluorophores.

-

Acquire images sequentially to minimize bleed-through between channels.

-

Analyze the co-localization of the two signals to confirm the ER localization of the ROS probe.

-

Signaling Pathways and Logical Relationships

The subcellular production of ROS is tightly linked to specific signaling pathways. Understanding these pathways is crucial for interpreting the results of live-cell imaging experiments.

Mitochondrial ROS Signaling

Mitochondria are a primary source of cellular ROS, generated as a byproduct of oxidative phosphorylation. Mitochondrial ROS (mtROS) can act as signaling molecules, influencing pathways involved in apoptosis, autophagy, and inflammation.

Caption: Simplified mitochondrial ROS production and signaling cascade.

Endoplasmic Reticulum (ER) Stress and ROS Production

The ER is a major site of protein folding and modification. Perturbations in ER homeostasis, known as ER stress, can lead to the accumulation of unfolded proteins and the production of ROS. This ER-derived ROS can further exacerbate ER stress and trigger downstream signaling pathways, including the unfolded protein response (UPR).

References

A Technical Guide to PET Imaging of Reactive Oxygen Species: Foundational Principles and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles of Positron Emission Tomography (PET) imaging for the detection and quantification of reactive oxygen species (ROS). It is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the underlying mechanisms, available radiotracers, and detailed experimental methodologies in this rapidly evolving field.

Introduction to PET Imaging of Reactive Oxygen Species

Reactive oxygen species (ROS) are highly reactive molecules and free radicals derived from molecular oxygen. While they play crucial roles in cellular signaling and homeostasis, their overproduction, leading to oxidative stress, is implicated in the pathophysiology of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer.[1][2][3] The transient nature and low concentration of ROS in biological systems have historically posed significant challenges to their in vivo detection.[4][5]

Positron Emission Tomography (PET) has emerged as a powerful non-invasive imaging modality capable of providing quantitative insights into biological processes at the molecular level. In the context of ROS imaging, PET offers the unique ability to visualize and quantify oxidative stress in vivo, opening new avenues for understanding disease mechanisms, diagnosing diseases at earlier stages, and evaluating the efficacy of novel therapeutics.

The fundamental principle of PET imaging for ROS relies on the development of specific radiotracers that, upon administration, interact with ROS in a manner that leads to a detectable and quantifiable signal. The most common strategy involves a "trapping" mechanism where a lipophilic, cell-permeable PET tracer is oxidized by ROS into a more hydrophilic, positively charged species. This transformation prevents the tracer from diffusing out of the cell, leading to its accumulation in regions of high ROS activity.

Key PET Tracers for Reactive Oxygen Species

A variety of PET tracers have been developed to target different reactive oxygen species, with a primary focus on superoxide (O₂⁻). The majority of these tracers are derivatives of dihydroethidium (DHE), a well-established fluorescent probe for superoxide.

| Radiotracer | Target ROS | Key Characteristics |

| [¹⁸F]12 (unnamed DHE analog) | Superoxide (O₂⁻) | Rapid and selective oxidation by superoxide. Showed a 2-fold greater oxidation in a mouse model of doxorubicin-induced cardiac inflammation compared to controls. |

| [¹⁸F]ROStrace | Superoxide (O₂⁻) | A DHE analog that rapidly crosses the blood-brain barrier. Its oxidized form, [¹⁸F]ox-ROStrace, is trapped in the brain, allowing for imaging of neuroinflammation. |

| [¹⁸F]DHMT | Superoxide (O₂⁻) | A DHE analog used for quantifying myocardial superoxide production. |

| [⁶⁸Ga]Galuminox | Superoxide (O₂⁻) and Hydrogen Peroxide (H₂O₂) | A luminol-based tracer detectable by both PET and fluorescence imaging. Demonstrated a 4-fold higher uptake in the lungs of LPS-treated mice. |

| [¹⁸F]FPBT | Superoxide (O₂⁻) | A novel scaffold showing rapid and selective oxidation by superoxide (~60% in 5 minutes in vitro). |

| [⁶⁸Ga]Galmydar | General Oxidative Stress | Showed a 1.91-fold lower uptake in the hearts of doxorubicin-treated rats, indicating its potential to monitor cardiotoxicity. |

Signaling Pathways and Tracer Mechanism

The production of ROS in many pathological conditions is mediated by the NADPH oxidase (NOX) family of enzymes. Understanding the signaling pathways that lead to NOX activation is crucial for interpreting PET imaging results.

The mechanism of action for DHE-based PET tracers is a key concept for understanding their utility in imaging ROS.

Experimental Protocols

Detailed and standardized experimental protocols are essential for reproducible and reliable results in PET imaging of ROS. Below are generalized protocols for in vivo studies using animal models.

Doxorubicin-Induced Cardiotoxicity Model

This model is frequently used to study oxidative stress in the heart.

-

Animal Model: Male C57BL/6J mice are commonly used.

-

Doxorubicin Administration: A cumulative dose of 24 mg/kg is administered via intraperitoneal injections over two weeks (e.g., 8 doses of 3 mg/kg).

-

PET Imaging:

-

Radiotracer Injection: Mice are injected intravenously with the PET tracer (e.g., 9.25–11.1 MBq of [¹⁸F]FPA).

-

Image Acquisition: A dynamic PET scan is typically acquired for 60 minutes immediately following tracer injection.

-

Image Analysis: Time-activity curves are generated for the heart tissue. The standardized uptake value (SUV) is a common metric for quantifying tracer uptake.

-

Lipopolysaccharide (LPS)-Induced Neuroinflammation Model

This model is used to investigate the role of oxidative stress in the brain.

-

Animal Model: Mice are commonly used.

-

LPS Administration: A single intraperitoneal injection of LPS is administered to induce neuroinflammation.

-

PET Imaging with [¹⁸F]ROStrace:

-

Radiotracer Injection: [¹⁸F]ROStrace is administered via tail vein injection (e.g., ~200 µCi).

-

Image Acquisition: A dynamic PET scan is performed for 60 minutes.

-

Image Analysis: Time-activity curves of the brain are generated to observe the initial uptake and subsequent washout or retention of the tracer. A plateau phase between 40-60 minutes post-injection is often used for semi-quantitation.

-

Radiosynthesis of PET Tracers

The synthesis of ROS-targeted PET tracers is a multi-step process that requires specialized radiochemistry facilities.

A general automated synthesis protocol involves:

-

Fluoride Trapping and Elution: [¹⁸F]Fluoride is trapped on an anion exchange cartridge and eluted.

-

Azeotropic Drying: The [¹⁸F]fluoride is dried in the presence of a phase-transfer catalyst.

-

Radiolabeling Reaction: The dried [¹⁸F]fluoride is reacted with a precursor molecule at an elevated temperature.

-

Purification: The crude reaction mixture is purified using semi-preparative high-performance liquid chromatography (HPLC).

-

Formulation: The purified radiotracer is formulated in a sterile, injectable solution.

-

Quality Control: The final product undergoes rigorous quality control tests to ensure its purity, identity, and specific activity.

Data Analysis and Interpretation

Quantitative analysis of PET data is crucial for obtaining meaningful biological information.

Standardized Uptake Value (SUV): The SUV is a semi-quantitative metric widely used in PET imaging. It normalizes the radioactivity concentration in a region of interest (ROI) to the injected dose and the patient's body weight.

-

SUV = (Radioactivity concentration in ROI [MBq/mL]) / (Injected dose [MBq] / Body weight [g])

An elevated SUV in a target tissue compared to background or a control group is indicative of increased tracer accumulation and, consequently, higher ROS levels.

Conclusion

PET imaging of reactive oxygen species represents a significant advancement in our ability to study oxidative stress in vivo. The development of specific and sensitive radiotracers, coupled with standardized experimental and data analysis protocols, provides a powerful platform for researchers and drug developers. This technology holds immense promise for elucidating the role of ROS in disease, identifying new therapeutic targets, and accelerating the clinical translation of novel antioxidant strategies. As the field continues to evolve, we can anticipate the development of next-generation tracers with improved pharmacokinetic properties and the broader application of this imaging modality in clinical research and practice.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 2-[18F]Fluoropropionic Acid PET Imaging of Doxorubicin-induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of a PET Radiotracer for Noninvasive Imaging of the Reactive Oxygen Species, Superoxide, in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Reactive Oxygen Species Landscape: A Technical Guide to the Trapping Mechanism of Oxidized [18F]ROStrace

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core trapping mechanism of oxidized [18F]ROStrace, a novel positron emission tomography (PET) radiotracer for the in vivo imaging of reactive oxygen species (ROS), particularly superoxide. This document provides a comprehensive overview of the tracer's mechanism of action, detailed experimental protocols for its use, and a summary of key quantitative findings from preclinical studies.

The Trapping Mechanism of [18F]ROStrace

[18F]ROStrace is a PET radiotracer designed for the non-invasive detection and quantification of oxidative stress in the brain.[1][2] Its parent compound, dihydroethidium (DHE), is known to be oxidized by superoxide and related ROS, leading to its cellular entrapment.[1][3] The trapping mechanism of [18F]ROStrace follows a similar principle, capitalizing on a change in its physicochemical properties upon oxidation.

The neutral and lipophilic [18F]ROStrace molecule readily crosses the blood-brain barrier (BBB) and enters brain tissue.[4] In environments with elevated levels of ROS, particularly superoxide (O₂•−), [18F]ROStrace undergoes oxidation. This process transforms the neutral molecule into a positively charged species, referred to as oxidized [18F]ROStrace or [18F]ox-ROStrace. Due to its acquired positive charge, [18F]ox-ROStrace is unable to diffuse back across the BBB and becomes effectively trapped within the cells experiencing oxidative stress. This intracellular accumulation of the radiotracer results in a higher PET signal in regions with increased ROS production. Conversely, the unoxidized [18F]ROStrace washes out from the brain. Studies have confirmed that peripherally oxidized [18F]ox-ROStrace does not cross the BBB, validating that the detected signal originates from oxidation within the brain.

Caption: Cellular uptake and trapping of [18F]ROStrace.

Quantitative Data Summary

The retention of [18F]ROStrace, quantified as the Standardized Uptake Value Ratio (SUVR), has been evaluated in various preclinical models of neuroinflammation and neurodegenerative diseases. The data consistently demonstrate increased tracer uptake in pathological conditions compared to controls.

| Animal Model | Age | Brain Region | SUVR40-60 min (vs. Control) | Key Findings |

| LPS-Treated Mice | Adult | Whole Brain | Significantly higher in LPS-treated group. | Demonstrates sensitivity to acute neuroinflammation. |

| APP/PS1 (AD) | 10 months | Cortex | Increased (p = 0.0002) in females. | Early detection of oxidative stress, with a female sex bias. |

| Striatum | Increased (p = 0.0116) in females. | |||

| Hippocampus | Increased (p = 0.0336) in females. | |||

| 16 months | Cortex | Increased (p < 0.0001) in males. | ||

| Striatum | Increased (p = 0.0183) in males. | |||

| Hippocampus | Increased (p < 0.0001) in males. | |||

| MitoPark (PD) | 3 months | Cortex, Striatum, Midbrain | Increased in MitoPark mice. | Sensitive to early-stage mitochondrial dysfunction. |

| 6 months | Dopaminergic Pathway | Further elevated and widespread. | Correlates with disease progression. | |

| A53T (Synucleinopathy) | 6-8 months | Whole Brain | Higher (p ≤ 0.003). | Detects early oxidative stress in synucleinopathy. |

| 12 months | Whole Brain | Higher (p ≤ 0.003). | Signal becomes more widespread with age. | |

| PS19 (Tauopathy) | 11+ months | Whole Brain | Higher (p = 0.042). | Detects oxidative stress associated with tau pathology. |

| 6-11 months | Hippocampus | Increased signal. | ||

| 11+ months | Brainstem, Midbrain, Thalamus | Increased signal. |

Experimental Protocols

Radiosynthesis of [18F]ROStrace

The radiosynthesis of [18F]ROStrace is typically performed using an automated synthesis module.

-

[18F]Fluoride Production: [18F]Fluoride is produced via the 18O(p,n)18F nuclear reaction by proton irradiation of [18O]H₂O.

-